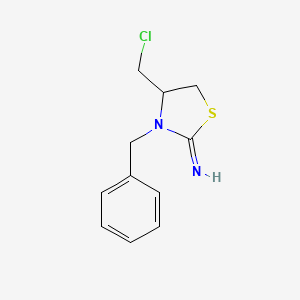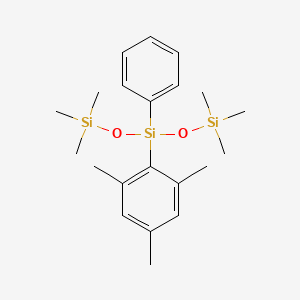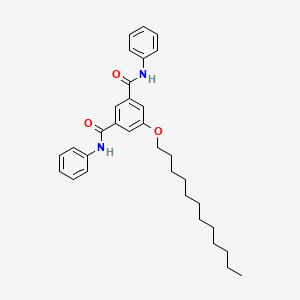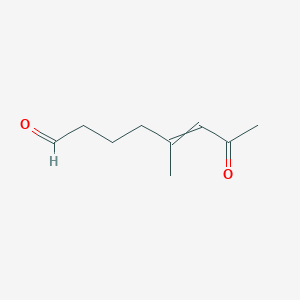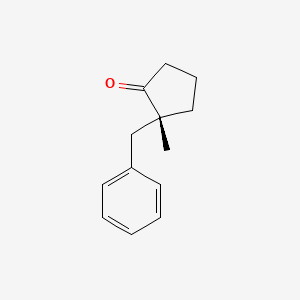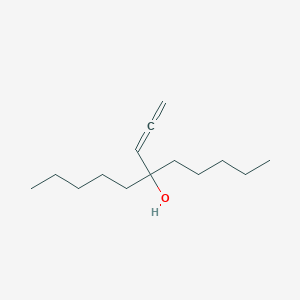
6-Propadienylundecan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Propadienylundecan-6-ol is a long-chain fatty alcohol with the chemical formula C11H24O. It is a colorless to slightly yellow liquid with a special waxy odor at room temperature. This compound is known for its unique structure, which includes a propadienyl group attached to the sixth carbon of an undecanol chain. It is soluble in anhydrous alcohols, ethers, and aliphatic solvents with low volatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 6-Propadienylundecan-6-ol typically involves the hydrogenation reduction of long-chain olefins or the hydroxylation reaction of fatty acid compounds. The specific preparation method requires the selection of corresponding raw materials and catalysts, and the appropriate reaction conditions .
Industrial Production Methods
In industrial settings, this compound is produced through the hydrogenation of long-chain olefins. This process involves the use of catalysts such as palladium or nickel under high pressure and temperature conditions. The hydroxylation of fatty acid compounds is another method, which involves the use of oxidizing agents and specific catalysts to introduce the hydroxyl group at the desired position .
Analyse Des Réactions Chimiques
Types of Reactions
6-Propadienylundecan-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to form corresponding aldehydes or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the compound to its corresponding alcohols.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, and halogenated compounds, depending on the type of reaction and reagents used .
Applications De Recherche Scientifique
6-Propadienylundecan-6-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and as an ingredient in cleaners and paint solvents
Mécanisme D'action
The mechanism of action of 6-Propadienylundecan-6-ol involves its interaction with specific molecular targets and pathways. It can act as a solvent, facilitating the dissolution and interaction of various compounds. In biological systems, it may interact with cell membranes and proteins, influencing their structure and function. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Undecan-6-ol: A similar compound with a hydroxyl group at the sixth carbon but without the propadienyl group.
6-Undecanol: Another similar compound with a hydroxyl group at the sixth carbon position
Uniqueness
6-Propadienylundecan-6-ol is unique due to the presence of the propadienyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications .
Propriétés
Numéro CAS |
610307-90-9 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
InChI |
InChI=1S/C14H26O/c1-4-7-9-12-14(15,11-6-3)13-10-8-5-2/h11,15H,3-5,7-10,12-13H2,1-2H3 |
Clé InChI |
YZBXZJWNLJRNRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCCC)(C=C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


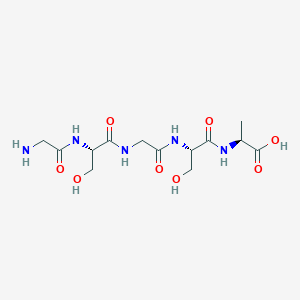

![(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide](/img/structure/B14218908.png)

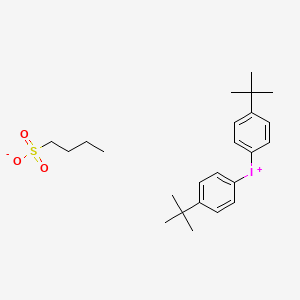

![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
